molecular formula C8H9ClN2O2 B13597496 Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)-

Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)-

Cat. No.: B13597496
M. Wt: 200.62 g/mol
InChI Key: UGEHGFKWQXRLNP-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)-, is a chiral aromatic amine characterized by a benzene ring substituted with a chlorine atom at the para position (C4), a nitro group (-NO₂) at the ortho position (C2), and a methyl group at the alpha carbon of the methanamine side chain. Its stereochemistry is defined as (alphaR), indicating the R-configuration at the chiral center. This compound is structurally related to pharmacologically active amines but lacks direct therapeutic data in the provided evidence. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol (calculated from standard atomic weights).

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEHGFKWQXRLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorotoluene to introduce the nitro group, followed by the reduction of the nitro group to an amine. The alpha-methyl group can be introduced through Friedel-Crafts alkylation using appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of the nitro group can influence the electron density on the benzene ring, affecting its reactivity in various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name (CAS/ID) Substituents Alpha Group Configuration Key Differences from Target Potential Implications
Target: (alphaR)-4-chloro-alpha-methyl-2-nitro 4-Cl, 2-NO₂ Methyl alphaR N/A High polarity; nitro enhances reactivity
JS-3467 (856758-58-2) 4-Cl, 2-F Methyl alphaR Fluorine instead of nitro at C2 Reduced electron withdrawal; smaller substituent
4-Chloro-α-phenyl (28022-43-7) 4-Cl Phenyl R Phenyl at alpha; no nitro group Increased lipophilicity; steric hindrance
alpha-Ethyl-4-fluoro (239105-45-4) 4-F Ethyl alphaR Ethyl chain; fluorine at C4 Altered metabolic stability; bulkier chain
alpha-Butyl (87982-83-0) None Butyl alphaR Longer alkyl chain; no aromatic substituents Enhanced hydrophobicity
α-(2-Chloroethyl) (100306-33-0) None 2-Chloroethyl alphaR Chloroethyl side chain; methanol backbone Different functional group (alcohol vs. amine)

Structural and Functional Analysis:

Substituent Effects: Nitro vs. In contrast, the fluorine substituent in JS-3467 is smaller and less polar, possibly reducing metabolic degradation . Chloro vs. Phenyl (28022-43-7): The phenyl group at the alpha position introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .

Alkyl Chain Variations :

  • Methyl vs. Ethyl/Butyl : Shorter chains (methyl) reduce steric hindrance, favoring interactions with compact binding pockets. Longer chains (ethyl, butyl) may improve lipid solubility but could hinder target engagement .

Stereochemical Considerations :

  • The (alphaR) configuration is conserved across several analogs, suggesting enantioselective biological activity. For example, the R-enantiomer of 4-chloro-α-phenyl (28022-43-7) may exhibit distinct receptor binding compared to the S-form .

Functional Group Impact: Amine vs. Alcohol (100306-33-0): The methanamine group in the target compound enables hydrogen bonding and salt formation, whereas the methanol derivative may participate in different metabolic pathways (e.g., glucuronidation) .

Q & A

Basic: What synthetic strategies are recommended for achieving the (alphaR)-stereochemistry in this compound?

To synthesize the (alphaR)-enantiomer, enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated alkylation are critical. For example, using a chiral catalyst (e.g., Ru-BINAP complexes) during the reduction of a ketone intermediate can yield high enantiomeric excess (ee) . Additionally, resolving racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) is a classical approach. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization, particularly given the nitro group’s electron-withdrawing effects .

Basic: How can researchers validate stereochemical purity and structural integrity post-synthesis?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify ee .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially if the compound forms stable crystals .
  • Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by analyzing infrared absorption differences between enantiomers .
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in solution .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Receptor Binding Assays : Screen for interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement techniques. The nitro and chloro substituents may enhance binding affinity to hydrophobic pockets .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results to structurally similar derivatives to assess substituent effects on potency .
  • Antimicrobial Activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note discrepancies in activity between studies, possibly due to differences in bacterial membrane permeability .

Advanced: How should researchers address contradictions in reported biological activities of related benzenemethanamine derivatives?

  • Comparative Meta-Analysis : Systematically compare studies by normalizing variables (e.g., assay conditions, cell lines). For example, antiviral activity in one study vs. antitumor effects in another may reflect divergent molecular targets.
  • Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to correlate substituent positions (e.g., nitro at C2 vs. C4) with activity profiles .
  • Dose-Response Reevaluation : Replicate conflicting experiments with standardized protocols to isolate confounding factors (e.g., impurity levels, solvent effects) .

Basic: What analytical techniques are optimal for quantifying degradation products under storage?

  • Stability-Indicating HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor hydrolysis or oxidation byproducts. The nitro group may increase susceptibility to photodegradation, necessitating dark storage .
  • Mass Spectrometry (LC-MS) : Identify degradation products via high-resolution MS to distinguish between nitro-reduction intermediates and dechlorinated species .

Advanced: How do substituent effects (chloro, nitro, methyl) influence physicochemical properties?

  • Solubility : The nitro group reduces aqueous solubility; use logP calculations (e.g., XLogP3) to predict partitioning behavior. Methyl and chloro groups enhance lipophilicity, impacting membrane permeability .
  • Reactivity : Nitro groups may act as electron-withdrawing moieties, stabilizing intermediates in nucleophilic substitution reactions. Chloro substituents at C4 can direct electrophilic aromatic substitution to the meta position .

Advanced: What computational methods aid in predicting metabolic pathways?

  • In Silico Metabolism Prediction : Tools like GLORY or MetaPrint2D can forecast Phase I/II metabolism. For example, predict nitro-reduction to an amine or CYP450-mediated hydroxylation .
  • Density Functional Theory (DFT) : Calculate activation energies for potential degradation pathways (e.g., nitro → amine reduction) to prioritize experimental validation .

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